molecular formula C8H7FN2O4S B2917879 7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline CAS No. 2408965-48-8

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline

Cat. No. B2917879
CAS RN: 2408965-48-8
M. Wt: 246.21
InChI Key: IWTJCUOVFZWNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .


Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can inhibit the growth of cancer cells by interfering with various cellular processes. The specific compound EN300-7535025 may be involved in targeting cancer cell lines, leading to apoptosis or programmed cell death .

Anti-Microbial Activity

The antimicrobial properties of quinoxaline derivatives make them suitable for combating bacterial and fungal infections. EN300-7535025 could be effective against a range of microorganisms, providing a new avenue for the development of antibiotics .

Anti-Convulsant Activity

Quinoxaline compounds have shown promise as anti-convulsants. They may modulate neurotransmitter activity in the brain, which can help in controlling seizures. Research on EN300-7535025 might explore its efficacy in treating epilepsy or other convulsive disorders .

Anti-Tuberculosis Activity

Given the increasing resistance to existing tuberculosis drugs, new compounds like EN300-7535025 are being explored for their anti-tuberculosis activity. They may offer a novel mechanism of action against Mycobacterium tuberculosis .

Anti-Malarial Activity

Quinoxaline derivatives have a history of being tested for antimalarial activity. EN300-7535025 could potentially disrupt the life cycle of Plasmodium species, the parasites responsible for malaria, offering a potential treatment option .

Anti-Inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives is another area of interest. EN300-7535025 might inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and offering therapeutic benefits in conditions like arthritis .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary based on their structure and the specific derivative . For example, some quinoxaline derivatives have been reported for their anti-viral activity .

Future Directions

Quinoxaline derivatives are promising candidates for further development in drug discovery due to their wide spectrum of biological importance . They show potential in areas such as antimicrobial, antiviral, and anti-inflammatory activities .

properties

IUPAC Name

7-fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4S/c9-16(13,14)15-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJCUOVFZWNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.